molecular formula C21H23F3N4O2 B2375826 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1790197-03-3

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B2375826
CAS No.: 1790197-03-3
M. Wt: 420.436
InChI Key: NNXMWNGMEYUWFC-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.

    Formation of the piperidine ring: This can be done through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling reactions: The final step involves coupling the pyrimidine and piperidine moieties with the methoxy-trifluoromethyl phenyl group using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Use of catalysts: To increase reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can produce halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide would depend on its specific molecular targets and pathways. This could involve:

    Binding to receptors: Such as G-protein coupled receptors or ion channels.

    Inhibition of enzymes: Such as kinases or proteases.

    Modulation of signaling pathways: Such as MAPK or PI3K/Akt pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperidine-3-carboxamide
  • 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-trifluoromethylphenyl)piperidine-3-carboxamide
  • 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c1-30-18-7-6-15(21(22,23)24)9-17(18)27-20(29)14-3-2-8-28(11-14)19-10-16(13-4-5-13)25-12-26-19/h6-7,9-10,12-14H,2-5,8,11H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMWNGMEYUWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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